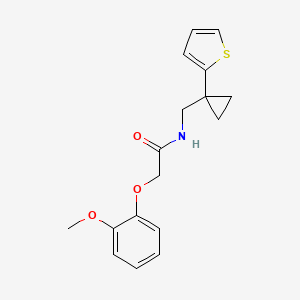

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-20-13-5-2-3-6-14(13)21-11-16(19)18-12-17(8-9-17)15-7-4-10-22-15/h2-7,10H,8-9,11-12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDGNLYBOKSWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenating agent to form 2-methoxyphenyl halide.

Cyclopropylmethylation: The next step involves the reaction of the methoxyphenyl halide with a cyclopropylmethylamine derivative under suitable conditions to form the intermediate.

Thiophenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenoxy and thiophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halides, bases, and acids are used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The following table highlights structural differences and similarities with key analogs:

Key Observations:

- Herbicidal vs. Pharmaceutical Design: Chloroacetamides like alachlor prioritize lipophilic substituents (e.g., chloro, alkyl groups) for membrane penetration in plants, whereas the target compound’s methoxyphenoxy and thiophene groups suggest a balance of solubility and receptor binding, typical in drug design .

- Steric Effects : The cyclopropane ring in the target compound introduces conformational rigidity, contrasting with the flexible methoxymethyl group in alachlor .

Physicochemical and Crystallographic Properties

- Crystal Packing: N-Substituted 2-arylacetamides (e.g., ) exhibit intermolecular N–H⋯N hydrogen bonds, stabilizing crystal lattices. The target compound’s methoxyphenoxy group may similarly participate in π-stacking or hydrogen bonding, affecting solubility and stability .

- Lipophilicity : The target compound’s logP is likely intermediate between polar sulfamoyl-containing analogs () and highly lipophilic herbicides ().

Actividad Biológica

2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide, with the CAS number 1203209-71-5, is a synthetic organic compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉NO₃S |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 1203209-71-5 |

The biological activity of this compound is believed to involve interactions with specific molecular targets, particularly enzymes and receptors.

- Enzyme Inhibition : Similar compounds have shown potential as selective cyclooxygenase (COX) inhibitors, which are crucial in the development of anti-inflammatory agents. The structure of this compound suggests it may inhibit COX-2, thereby reducing inflammation and pain .

- Antioxidant Activity : The methoxyphenol moiety in the compound indicates possible antioxidant properties. Studies on related compounds have demonstrated their ability to scavenge free radicals, contributing to their protective effects against oxidative stress .

- Cellular Interaction : The compound may modulate cellular signaling pathways by binding to receptors involved in inflammation and pain pathways. This could lead to alterations in gene expression and cellular responses, similar to other acetamides with known biological activities.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For instance, 2-methoxyphenols have been shown to possess significant cytotoxicity against human submandibular gland tumor cells (HSG), with a 50% cytotoxic concentration (CC50) determined through MTT assays .

Antioxidant Studies

Quantitative structure-activity relationship (QSAR) studies have suggested a correlation between the structure of methoxyphenols and their antioxidant capacity. The DPPH radical-scavenging activity indicates that compounds with similar structures can effectively neutralize free radicals, which is essential for preventing cellular damage .

Case Studies

- Anti-inflammatory Effects : In a study investigating various 2-methoxyphenols, dehydrodiisoeugenol was identified as a potent COX-2 inhibitor. This finding supports the hypothesis that structurally similar compounds like this compound could exhibit similar anti-inflammatory properties .

- Cytotoxicity Assessment : A comparative analysis of several methoxyphenols revealed that those with higher electron-donating groups exhibited increased cytotoxicity against cancer cell lines. This suggests that modifications in the chemical structure can enhance biological activity, providing a pathway for developing more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 2-(2-methoxyphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Use of carbodiimide-based coupling agents (e.g., TBTU) to activate carboxylic acids for amide bond formation. For example, TBTU-mediated coupling of thiophene-cyclopropane intermediates with methoxyphenoxy acetic acid derivatives under inert conditions .

- Cyclopropane ring formation : Strategies like Simmons–Smith reactions or transition-metal-catalyzed cyclopropanation to generate the thiophene-cyclopropylmethyl moiety .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates and final products .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR to confirm methoxyphenoxy, cyclopropane, and acetamide moieties. For instance, methoxy protons appear as singlets near δ 3.8 ppm, while cyclopropane protons show characteristic splitting patterns (e.g., δ 1.2–1.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, ensuring correct assembly of the thiophene and cyclopropane groups .

- HPLC : To assess purity (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized for this acetamide’s synthesis?

- Methodological Answer :

- Reagent selection : TBTU or HATU as coupling agents improve yields compared to DCC due to reduced side reactions. Use of 2,6-lutidine as a base minimizes racemization .

- Temperature control : Reactions conducted at 0–5°C during reagent addition, followed by gradual warming to 25°C, enhance regioselectivity .

- Solvent optimization : Dichloromethane (DCM) or DMF improves solubility of aromatic intermediates, while acetone/methanol mixtures aid crystallization .

Q. How to resolve contradictions in NMR data for cyclopropane-containing intermediates?

- Methodological Answer :

- Variable-temperature NMR : Resolves overlapping signals caused by restricted cyclopropane ring rotation. For example, cooling to −40°C can separate merged proton peaks .

- 2D NMR techniques : HSQC and HMBC correlations confirm through-space coupling between cyclopropane protons and adjacent thiophene or methyl groups .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for analogous cyclopropane-acetamide derivatives .

Q. What strategies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., methoxy or cyclopropane moieties) .

- Plasma stability assays : Incubate with human or rodent plasma at 37°C; quantify parent compound loss over 24 hours using LC-MS/MS .

Q. How can computational modeling predict biological targets for this compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to screen against targets (e.g., kinases or GPCRs) based on structural similarity to known ligands. The methoxyphenoxy group may favor interactions with hydrophobic binding pockets .

- QSAR models : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity data from analogs to prioritize synthesis of derivatives with enhanced permeability .

Q. What experimental designs evaluate the compound’s antimicrobial potential?

- Methodological Answer :

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) and assess synergy with standard antibiotics .

- Time-kill kinetics : Monitor bactericidal activity over 24 hours to determine if the compound is bacteriostatic or bactericidal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.